molecular formula C22H21N3O3S B2684150 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 868979-16-2

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2684150
CAS RN: 868979-16-2
M. Wt: 407.49
InChI Key: KZXDZFNAONGOIR-UHFFFAOYSA-N
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Description

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of similar compounds was established on the basis of X-ray structural analysis . The reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide leads to the formation of 2-methylimidazo[1,2-a]pyridine .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 560 mg (67%), white powder, mp 233–234°C (mp 227–229°C 20) . The 1H NMR spectrum and 13C NMR spectrum were also provided .

Scientific Research Applications

Rhodium-Catalyzed Cyanation

One significant application involves the use of related compounds in chemical synthesis techniques. For instance, the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-a]pyridines demonstrates a method for selective functionalization of these compounds. This process, leveraging C-H activation, allows for the efficient introduction of cyanide groups into specific molecular positions, expanding the utility of imidazopyridines in organic synthesis (Xinju Zhu et al., 2017).

Fluorescent Probes for Selective Discrimination

Another notable application is the development of fluorescent probes for the discrimination of thiophenols over aliphatic thiols. By incorporating an imidazopyridine moiety, researchers have designed probes that offer high selectivity and sensitivity, demonstrating the role of these compounds in creating effective sensors for environmental and biological monitoring (Z. Wang et al., 2012).

Synthesis of Polyimides

The synthesis of polyimides from diamine containing triaryl imidazole groups illustrates the material science application of these compounds. By integrating imidazopyridine structures into polymers, researchers have developed materials with enhanced solubility and thermal stability, highlighting the potential of these compounds in the creation of advanced materials (M. Ghaemy & R. Alizadeh, 2009).

Anticancer and Radiosensitizing Evaluation

In the realm of medicinal chemistry, sulfonamide derivatives, including those related to the query compound, have been synthesized and evaluated for their anticancer activity and radiosensitizing properties. Such studies underline the medicinal relevance of sulfonamide-based compounds in cancer therapy and as potential enhancers of radiation therapy (M. Ghorab et al., 2015).

Corrosion Inhibition

Furthermore, the corrosion inhibition efficiency of piperidine derivatives on iron has been investigated, showcasing the utility of these compounds in protecting metals from corrosion. Through computational and experimental methods, the effectiveness of these inhibitors has been quantified, indicating their potential in industrial applications (S. Kaya et al., 2016).

Safety and Hazards

3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml . This suggests potential antimicrobial applications but also implies that safety measures should be taken when handling due to its bioactive nature.

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-17-6-5-15-25-16-18(24-22(17)25)13-14-23-29(26,27)21-11-9-20(10-12-21)28-19-7-3-2-4-8-19/h2-12,15-16,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDZFNAONGOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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